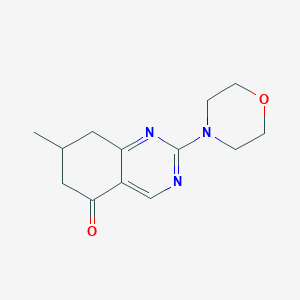

7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one

Description

7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a partially hydrogenated quinazoline core. Key structural features include:

- Methyl group at position 7: Enhances metabolic stability by blocking oxidation-prone sites.

- Morpholin-4-yl group at position 2: Improves solubility and bioavailability due to the morpholine ring’s hydrophilic nature.

- Molecular weight: ~275–300 g/mol (estimated based on analogues).

This compound is of interest in medicinal chemistry, particularly for kinase inhibition or central nervous system (CNS) targeting, given the prevalence of morpholine-containing pharmacophores in such applications.

Properties

IUPAC Name |

7-methyl-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-6-11-10(12(17)7-9)8-14-13(15-11)16-2-4-18-5-3-16/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKABXXZMAQOZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with morpholine and formaldehyde under acidic conditions to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The presence of the morpholine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogues and their distinguishing features:

Detailed Analysis of Structural and Functional Differences

Electronic Effects

- Methyl vs. Halogen/Aryl Groups: The methyl group in the parent compound provides modest electron-donating effects, stabilizing the quinazolinone core. The 4-methoxyphenyl group (ChemBK compound ) enhances electron density via resonance, improving interactions with aromatic residues in protein targets.

Solubility and Bioavailability

- Morpholine Positioning: Direct attachment of morpholin-4-yl (parent compound) optimizes solubility via hydrogen bonding. The amino group in MFCD01946043 reduces solubility compared to morpholine, limiting its utility in aqueous environments.

Steric and Conformational Effects

- Morpholinoethylamino Linker (ChemBK ): The ethylamino spacer increases conformational flexibility, enabling adaptation to diverse binding pockets but may reduce target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors, followed by functionalization of the quinazolinone core. For example, analogous compounds (e.g., 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one) require regioselective substitution at position 2 using morpholine derivatives under reflux in ethanol or methanol . Optimization includes adjusting solvent polarity (polar aprotic solvents enhance nucleophilicity) and temperature control (reflux vs. room temperature) to minimize side reactions .

- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystalline structure of this compound be resolved, and what software tools are validated for crystallographic analysis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and morpholine ring conformation. For example, analogous morpholine-containing compounds (e.g., 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one) were refined using SHELX with an R-factor < 0.05 .

- Data Interpretation : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software to predict stability and solubility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for quinazolinone derivatives?

- Methodology : Conduct systematic SAR (Structure-Activity Relationship) studies by varying substituents (e.g., methyl, morpholine) and testing against standardized assays. For instance, analogs like 7-(3-chlorophenyl)-2-(dihydroindol-1-yl)quinazolin-5-one showed variable antimicrobial activity depending on substituent position .

- Data Reconciliation : Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., assay conditions, cell lines) .

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets (e.g., kinases)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., EGFR kinase). For morpholine-containing analogs, prioritize interactions with hydrophobic pockets and hydrogen bonding to catalytic residues .

- Validation : Cross-validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ) .

Q. What are the challenges in optimizing regioselectivity during functionalization of the quinazolinone core?

- Methodology : Use directing groups (e.g., bromine at position 6) to control substitution patterns. For example, 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(trimethoxyphenyl)quinazolin-5-one required palladium-catalyzed cross-coupling for regioselective amination .

- Troubleshooting : Monitor reaction progress via TLC and LC-MS to detect intermediates and byproducts .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Solution : Scale-up using flow chemistry to improve heat/mass transfer. For similar compounds (e.g., 7-(difluoromethyl)-2-(methylthio)quinazolin-5-one), continuous-flow reactors increased yields by 20% compared to batch methods .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.